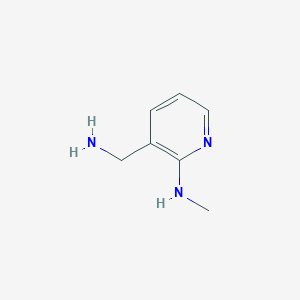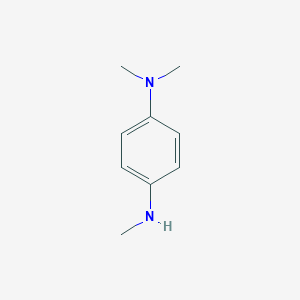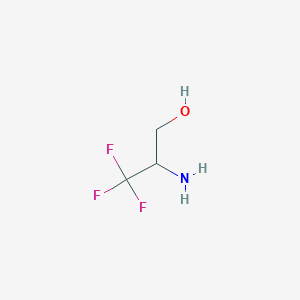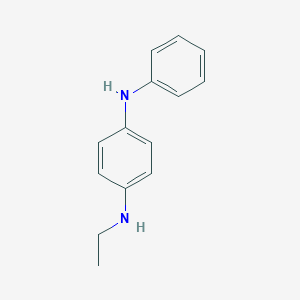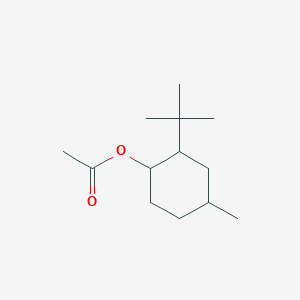![molecular formula C8H11NOS B046345 Ethanone,1-[3-(dimethylamino)-2-thienyl]-(9ci) CAS No. 111859-86-0](/img/structure/B46345.png)
Ethanone,1-[3-(dimethylamino)-2-thienyl]-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Dimethylamino)thiophen-2-YL]ethanone is a heterocyclic compound containing a thiophene ring substituted with a dimethylamino group and an ethanone moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone typically involves the reaction of 3-(dimethylamino)thiophene with ethanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Dimethylamino)thiophen-2-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-[3-(Dimethylamino)thiophen-2-YL]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Thiophene: A simpler analog without the dimethylamino and ethanone substituents.
2-Acetylthiophene: Similar structure but lacks the dimethylamino group.
3-(Dimethylamino)thiophene: Lacks the ethanone moiety.
Uniqueness: 1-[3-(Dimethylamino)thiophen-2-YL]ethanone is unique due to the presence of both the dimethylamino group and the ethanone moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
111859-86-0 |
|---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-[3-(dimethylamino)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6(10)8-7(9(2)3)4-5-11-8/h4-5H,1-3H3 |
InChI Key |
WXWQGNQDWULAMS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CS1)N(C)C |
Canonical SMILES |
CC(=O)C1=C(C=CS1)N(C)C |
Synonyms |
Ethanone, 1-[3-(dimethylamino)-2-thienyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-trans-Propylcyclohexyl)-4-[4(4-propyloxyphenyl)ethinyl]-benzol](/img/structure/B46264.png)



